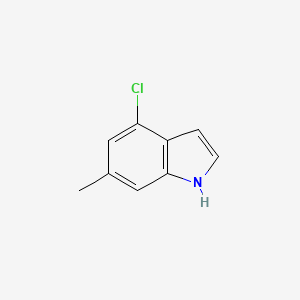

4-Chloro-6-methyl-1H-indole

Description

BenchChem offers high-quality 4-Chloro-6-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-methyl-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-6-4-8(10)7-2-3-11-9(7)5-6/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKCEPCPTRIIFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C(=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646492 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-78-8 |

Source

|

| Record name | 4-Chloro-6-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of new therapeutic agents. The specific substitution pattern of 4-Chloro-6-methyl-1H-indole makes it a valuable intermediate for accessing novel chemical space in drug discovery programs, potentially leading to the development of new treatments for a range of diseases. This guide provides a comprehensive overview of the primary synthetic pathways to this important molecule, with a focus on the widely utilized Fischer indole synthesis, alongside a discussion of alternative and modern synthetic strategies.

Primary Synthesis Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most common and versatile methods for constructing the indole ring.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the corresponding arylhydrazine and a ketone or aldehyde.[1] For the synthesis of 4-Chloro-6-methyl-1H-indole, the key precursors are (3-chloro-5-methylphenyl)hydrazine and a suitable carbonyl compound, such as acetone, to introduce the 2-methyl group.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: The arylhydrazine reacts with the carbonyl compound to form a phenylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular nucleophilic attack to form a cyclic aminal.

-

Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[1]

Reaction Pathway: Fischer Indole Synthesis

Caption: General workflow of the Fischer Indole Synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on general Fischer indole synthesis conditions. Optimization of reaction time, temperature, and acid catalyst may be required to achieve optimal yields.

Step 1: Synthesis of (3-chloro-5-methylphenyl)hydrazine

The precursor hydrazine can be synthesized from 3-chloro-5-methylaniline via diazotization followed by reduction.

-

Materials: 3-chloro-5-methylaniline, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Tin(II) chloride (SnCl₂).

-

Procedure:

-

Dissolve 3-chloro-5-methylaniline in concentrated HCl and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of tin(II) chloride in concentrated HCl and cool it in an ice bath.

-

Slowly add the diazonium salt solution to the SnCl₂ solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at room temperature.

-

Basify the solution with a concentrated sodium hydroxide solution until a precipitate forms.

-

Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain (3-chloro-5-methylphenyl)hydrazine.

-

Step 2: Fischer Indole Synthesis of 4-Chloro-6-methyl-1H-indole

-

Materials: (3-chloro-5-methylphenyl)hydrazine, Acetone, Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂, H₂SO₄).

-

Procedure:

-

To a round-bottom flask, add (3-chloro-5-methylphenyl)hydrazine and a slight excess of acetone.

-

Slowly add polyphosphoric acid with stirring. An exothermic reaction may be observed.

-

Heat the reaction mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-Chloro-6-methyl-1H-indole.

-

| Parameter | Condition |

| Starting Materials | (3-chloro-5-methylphenyl)hydrazine, Acetone |

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 80-100 °C |

| Reaction Time | 2-4 hours |

| Typical Yield | 60-80% (estimated) |

Alternative Synthetic Strategies

While the Fischer synthesis is a workhorse, other methods offer alternative routes to substituted indoles, each with its own advantages and limitations.

Leimgruber-Batcho Indole Synthesis

This method is a versatile alternative that avoids the often harsh acidic conditions of the Fischer synthesis. It involves the reaction of an o-nitrotoluene with a formamide acetal to form an enamine, which is then reductively cyclized to the indole.[3]

Reaction Pathway: Leimgruber-Batcho Synthesis

Caption: General workflow of the Leimgruber-Batcho Indole Synthesis.

Bartoli Indole Synthesis

The Bartoli synthesis is particularly useful for preparing 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.[4] While not the most direct route for the target molecule, modifications could potentially be employed.

Hegedus Indole Synthesis

This modern approach utilizes a palladium-catalyzed cyclization of o-alkenyl anilines to form the indole ring.[5] This method offers mild reaction conditions and good functional group tolerance.

Characterization

The structure of the synthesized 4-Chloro-6-methyl-1H-indole should be confirmed by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons, and the methyl group protons. Based on the spectra of similar compounds like 6-chloro-3-methyl-1H-indole, the aromatic protons would appear as distinct singlets or doublets in the range of δ 7.0-7.5 ppm, and the methyl protons as a singlet around δ 2.4 ppm.[2] |

| ¹³C NMR | Resonances for the eight distinct carbon atoms in the molecule. The chemical shifts would be influenced by the chloro and methyl substituents on the benzene ring. For 6-chloro-3-methyl-1H-indole, aromatic carbons appear between δ 110-137 ppm.[2] |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₉H₈ClN. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Conclusion

The synthesis of 4-Chloro-6-methyl-1H-indole can be reliably achieved through the classic Fischer indole synthesis, a method that has stood the test of time due to its robustness and broad applicability. For researchers requiring alternative approaches, modern methods such as the Leimgruber-Batcho and Hegedus syntheses offer milder conditions and different substrate scopes. The choice of synthetic route will ultimately depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements of the research or drug development program. This guide provides a solid foundation for any scientist embarking on the synthesis of this and related indole derivatives.

References

- Hegedus, L. S. Palladium-catalyzed reactions in the synthesis of 3- and 4-substituted indoles. Approaches to ergot alkaloids. The Journal of Organic Chemistry, 1984, 49(15), 2657–2662.

- Bartoli, G., et al. The reaction of vinyl Grignard reagents with ortho-substituted nitroarenes: a new, general synthesis of 7-substituted indoles. Tetrahedron Letters, 1989, 30(16), 2129-2132.

- Royal Society of Chemistry. Supporting Information for an article.

- Leimgruber, W.; Batcho, A. D. A new and efficient synthesis of indoles. Journal of the American Chemical Society, 1968, 90(20), 5641–5643.

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 1883, 16(2), 2241–2245.

Sources

A Technical Guide to the Fischer Indole Synthesis of 4-Chloro-6-methyl-1H-indole

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural core of numerous biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[1][2] Consequently, robust and versatile methods for the synthesis of substituted indoles are of paramount importance to the drug development pipeline.[3] Among the various synthetic routes, the Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most powerful and widely utilized methods for constructing the indole ring system.[1][4]

This guide provides an in-depth technical examination of the Fischer indole synthesis, focusing specifically on the preparation of 4-Chloro-6-methyl-1H-indole. As a Senior Application Scientist, my objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices. We will explore the reaction mechanism, strategic considerations for optimizing the synthesis, a detailed experimental protocol, and troubleshooting insights. Every aspect is designed to provide a self-validating framework for researchers aiming to apply this venerable reaction to novel targets.

Part 1: The Mechanistic Foundation of the Fischer Indole Synthesis

The Fischer indole synthesis is fundamentally an acid-catalyzed intramolecular cyclization of an arylhydrazone.[5] The reaction proceeds through a series of well-defined steps, the understanding of which is critical for troubleshooting and optimization. The overall transformation involves heating an arylhydrazine with an aldehyde or ketone in the presence of a Brønsted or Lewis acid catalyst.[6]

The key mechanistic stages are as follows:

-

Hydrazone Formation: The reaction initiates with the condensation of an arylhydrazine (in our case, (4-chloro-6-methylphenyl)hydrazine) with a carbonyl compound to form the corresponding arylhydrazone. This is a standard imine formation reaction.[7]

-

Tautomerization to Ene-hydrazine: Under acidic conditions, the hydrazone tautomerizes to its more reactive ene-hydrazine isomer.[8] This step is crucial as it sets up the molecule for the key rearrangement.

-

[1][1]-Sigmatropic Rearrangement: The protonated ene-hydrazine undergoes a concerted, irreversible[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[9] This is the core bond-forming step of the synthesis, where the N-N bond is cleaved and a new C-C bond is formed between the ortho-position of the aromatic ring and the terminal carbon of the ene-hydrazine.[10]

-

Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, driven by the thermodynamic stability of the benzene ring. This is followed by an intramolecular nucleophilic attack by the newly formed aniline-type nitrogen onto the imine carbon, forming a five-membered ring aminal intermediate.[1][9]

-

Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia, and a subsequent proton loss yields the aromatic indole ring system.[4]

The choice of acid catalyst is a critical parameter. Brønsted acids like polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TSA) are commonly used.[11] Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), or aluminum chloride (AlCl₃) are also highly effective and can offer different reactivity profiles depending on the substrate.[4][6]

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Part 2: Strategic Considerations for Synthesis of 4-Chloro-6-methyl-1H-indole

The successful synthesis of a specific indole derivative like 4-Chloro-6-methyl-1H-indole requires careful selection of starting materials, catalyst, and reaction conditions. These choices are interdependent and must be optimized to maximize yield and purity while minimizing side reactions.[12]

Reactant Selection

-

Arylhydrazine: The primary precursor is (4-chloro-6-methylphenyl)hydrazine or its hydrochloride salt. The hydrochloride salt is often more stable and can be used directly, as the reaction is acid-catalyzed.[13] This precursor can be synthesized from 4-chloro-2-methylaniline via diazotization followed by reduction with a reagent like tin(II) chloride or sodium sulfite.[14][15]

-

Carbonyl Partner: To synthesize the parent 1H-indole ring without substituents at the 2- or 3-positions, a carbonyl compound that acts as a masked acetaldehyde is required. Direct use of acetaldehyde is often problematic and can lead to low yields or polymerization.[4] A classic and reliable strategy is to use pyruvic acid. The resulting 2-indolecarboxylic acid can then be decarboxylated in a subsequent high-temperature step to yield the desired product.[7] This two-step approach often provides cleaner results and higher overall yields.

Catalyst and Solvent Optimization

The choice of acid and solvent system is arguably the most critical factor influencing the reaction's outcome. The goal is to find a system that promotes the desired cyclization at a reasonable rate without causing degradation of the starting materials or product.[13]

-

Catalyst:

-

Polyphosphoric Acid (PPA): Often serves as both the catalyst and the solvent. It is highly effective for many substrates but requires high temperatures and can make product isolation challenging.

-

Zinc Chloride (ZnCl₂): A common and effective Lewis acid catalyst. It is typically used in a high-boiling solvent like toluene or acetic acid.

-

Brønsted Acids (H₂SO₄, p-TSA): Can be very effective, but their high acidity can sometimes lead to side reactions or charring, especially at elevated temperatures.[10] The reaction is highly sensitive to acid strength.[10]

-

-

Solvent:

-

The solvent must be stable to the acidic conditions and high temperatures often required.

-

High-boiling aromatic solvents like toluene or xylene are common.

-

Glacial acetic acid can also serve as both a solvent and a co-catalyst, providing a mildly acidic medium.[13]

-

In some modern applications, solvent-free conditions have been developed, which can offer environmental and practical advantages.[16]

-

Caption: Figure 2: Workflow for Synthesis Parameter Selection.

Part 3: Experimental Protocol and Data

The following protocol is a representative, self-validating procedure for the synthesis of 4-Chloro-6-methyl-1H-indole, constructed from established principles of the Fischer indole synthesis.[11][13]

Step 1: Synthesis of 4-Chloro-6-methyl-1H-indole-2-carboxylic acid

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add (4-chloro-6-methylphenyl)hydrazine hydrochloride (10.0 g, 51.8 mmol).

-

Reagent Addition: Add glacial acetic acid (100 mL). Begin stirring to form a suspension. To this suspension, add pyruvic acid (4.79 g, 54.4 mmol, 1.05 eq).

-

Cyclization: Heat the reaction mixture to reflux (approx. 118°C) under a nitrogen atmosphere. The reaction is highly sensitive to temperature and should be carefully controlled.[10][12]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting hydrazone indicates the reaction's progression. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into 500 mL of ice-cold water with stirring. The solid product will precipitate out of solution.

-

Isolation: Collect the crude product by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove acetic acid and any water-soluble impurities.

-

Drying: Dry the collected solid in a vacuum oven at 60°C to a constant weight. This affords the intermediate, 4-Chloro-6-methyl-1H-indole-2-carboxylic acid, typically as a light-brown solid.

Step 2: Decarboxylation to 4-Chloro-6-methyl-1H-indole

-

Reaction Setup: Place the dried 4-Chloro-6-methyl-1H-indole-2-carboxylic acid (from the previous step) into a flask suitable for high-temperature reactions, equipped with a short-path distillation head.

-

Decarboxylation: Add quinoline (50 mL) and a small amount of copper powder as a catalyst. Heat the mixture to 200-220°C. Vigorous evolution of CO₂ will be observed.

-

Monitoring: The reaction is typically complete when gas evolution ceases (approx. 1-2 hours).

-

Workup: Cool the reaction mixture. Dilute with dichloromethane (200 mL) and wash with 2M HCl (3 x 150 mL) to remove the quinoline. Wash the organic layer with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-Chloro-6-methyl-1H-indole.

Data Summary and Troubleshooting

| Parameter | Value / Condition | Rationale / Causality |

| Arylhydrazine | (4-chloro-6-methylphenyl)hydrazine | Direct precursor to the target indole core. |

| Carbonyl Partner | Pyruvic Acid | Reliable precursor for 1H-indoles; avoids issues with acetaldehyde.[7] |

| Catalyst/Solvent | Glacial Acetic Acid | Acts as both solvent and a moderately strong Brønsted acid catalyst, often preventing excessive charring seen with stronger acids.[13] |

| Temperature (Cyclization) | Reflux (~118°C) | Sufficient thermal energy to overcome the activation barrier for the[1][1]-sigmatropic rearrangement without excessive degradation.[12] |

| Temperature (Decarbox.) | 200-220°C | Required to induce thermal loss of CO₂ from the intermediate carboxylic acid. |

| Troubleshooting: Low Yield | - Incomplete reaction- Degradation (tarring) | - Increase reaction time or temperature cautiously.- Use a milder catalyst system (e.g., ZnCl₂ in toluene) if charring is observed.[13] |

| Troubleshooting: Impure Product | - Side reactions- Incomplete workup | - Optimize temperature to minimize side product formation.- Ensure thorough washing during workup and perform chromatographic purification. |

Conclusion

The Fischer indole synthesis is a testament to the enduring power of classical organic reactions. Its application to the synthesis of 4-Chloro-6-methyl-1H-indole showcases the necessity of a deep mechanistic understanding to inform strategic experimental design. By carefully selecting the appropriate carbonyl partner, optimizing the acid catalyst and solvent system, and controlling reaction parameters, this method provides a reliable and scalable route to this valuable heterocyclic scaffold. The principles outlined in this guide—from mechanistic analysis to a self-validating experimental protocol—provide a comprehensive framework for researchers to successfully employ the Fischer indole synthesis in their own drug discovery and development programs.

References

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]

-

Wikipedia. Fischer indole synthesis. Available from: [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. Available from: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]

-

Chemistry Stack Exchange. Fischer indole synthesis: significance of choice of acid catalyst. (2020-09-19). Available from: [Link]

-

Science Info. Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024-04-10). Available from: [Link]

-

Kaunas University of Technology. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues. Available from: [Link]

-

SciSpace. On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Available from: [Link]

-

ACS Publications. An Eco-Friendly Industrial Fischer Indole Cyclization Process. Available from: [Link]

-

RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. (2017-11-15). Available from: [Link]

-

Scientia Iranica. Fischer indole synthesis. Available from: [Link]

-

Taylor & Francis. Fischer indole synthesis – Knowledge and References. Available from: [Link]

-

88Guru. Describe Fischer Indole Synthesis | Reaction and Mechanism. Available from: [Link]

-

ResearchGate. Synthesis of the 4-chloro, 6-chloro and 7-chloro indole analogue of MDMB-CHMICA. Reagents and conditions. Available from: [Link]

-

SciSpace. Fischer indole synthesis in the absence of a solvent. Available from: [Link]

-

ResearchGate. Fischer indole synthesis | Request PDF. Available from: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]

-

YouTube. Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. (2020-01-27). Available from: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available from: [Link]

-

Organic Syntheses. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Available from: [Link]

-

RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. Available from: [Link]

- Google Patents. CN101157634A - Method for preparing 4-chlorine phenylhydrazine.

- Google Patents. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride.

-

PrepChem.com. Synthesis of p-chlorophenyl-hydrazine. Available from: [Link]

-

HETEROCYCLES. development of madelung-type indole synthesis using copper-catalyzed amidation/condensation. (2016-03-10). Available from: [Link]

- Google Patents. US4772747A - Preparation of 2,4,6-trichlorophenylhydrazine.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Fischer indole synthesis optimization and application towards preparation of 1H-indol-3-ylacetic acid analogues - Kaunas University of Technology | KTU [en.ktu.edu]

- 4. testbook.com [testbook.com]

- 5. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. jk-sci.com [jk-sci.com]

- 9. 88guru.com [88guru.com]

- 10. scienceinfo.com [scienceinfo.com]

- 11. scientiairanica.sharif.edu [scientiairanica.sharif.edu]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 15. CN103910650A - Preparation method for 4-chlorophenylhydrazine hydrochloride - Google Patents [patents.google.com]

- 16. scispace.com [scispace.com]

Spectroscopic characterization of 4-Chloro-6-methyl-1H-indole

An In-depth Technical Guide: Spectroscopic Characterization of 4-Chloro-6-methyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

Substituted indoles are a cornerstone of medicinal chemistry and materials science, demanding robust and unequivocal structural characterization. This guide provides an in-depth, multi-technique spectroscopic framework for the analysis of 4-Chloro-6-methyl-1H-indole (CAS No: 885521-78-8).[1][2] Moving beyond a simple recitation of data, this document elucidates the causal relationships between molecular structure and spectroscopic output. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy as applied to this specific molecule. The protocols and interpretive logic herein form a self-validating system to ensure the highest degree of scientific integrity in structural confirmation.

Introduction: The Structural Imperative

4-Chloro-6-methyl-1H-indole is a halogenated indole derivative. The indole scaffold is a privileged structure in drug discovery, and its functionalization allows for the fine-tuning of biological activity.[3] The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 6-position—creates a unique electronic and steric profile that necessitates a comprehensive characterization strategy. Accurate spectroscopic analysis is paramount to confirm isomeric purity, verify synthesis outcomes, and establish a foundational data set for further research and development. This guide will deconstruct the expected spectroscopic signature of this molecule, providing the rationale behind the predictions and the experimental workflows to validate them.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For 4-Chloro-6-methyl-1H-indole, both ¹H and ¹³C NMR are essential to confirm the substitution pattern on the indole ring.

Expertise & Rationale: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum is dictated by the electronic environment of each proton. The electron-withdrawing nature of the chlorine atom at C4 will deshield nearby protons, shifting them downfield. Conversely, the electron-donating methyl group at C6 will shield adjacent protons, shifting them slightly upfield relative to unsubstituted indole. The pyrrole ring protons (H2, H3) and the N-H proton will also exhibit characteristic shifts.

Expected Chemical Shifts and Couplings:

-

N-H Proton (H1): Will appear as a broad singlet, typically far downfield (> 8.0 ppm), due to its acidic nature and potential for hydrogen bonding.

-

Pyrrole Protons (H2, H3): H3 is adjacent to the electron-rich nitrogen and typically appears more upfield than H2. They will show a small coupling (J ≈ 2-3 Hz).

-

Benzene Ring Protons (H5, H7): H5 is ortho to the electron-donating methyl group, while H7 is ortho to the electron-withdrawing chloro group. H7 is expected to be the most deshielded (downfield) of the aromatic protons. H5 will be a singlet or a very finely split doublet. H7 will also be a singlet.

-

Methyl Protons (C6-CH₃): Will appear as a sharp singlet in the aliphatic region (≈ 2.3-2.5 ppm).

Predicted ¹H and ¹³C NMR Data Summary

The following table summarizes the anticipated NMR data based on analysis of similar substituted indoles.[4]

| Position | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Carbon Type |

| 1 | ~8.1 - 8.3 | br s | - | NH |

| 2 | ~7.1 - 7.3 | t | ~123 - 125 | CH |

| 3 | ~6.5 - 6.7 | t | ~101 - 103 | CH |

| 3a | - | - | ~127 - 129 | C |

| 4 | - | - | ~128 - 130 | C-Cl |

| 5 | ~6.9 - 7.1 | s | ~122 - 124 | CH |

| 6 | - | - | ~132 - 134 | C |

| 7 | ~7.2 - 7.4 | s | ~110 - 112 | CH |

| 7a | - | - | ~135 - 137 | C |

| 6-CH₃ | ~2.4 - 2.5 | s | ~21 - 22 | CH₃ |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 4-Chloro-6-methyl-1H-indole in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).[5]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024) and a longer relaxation delay may be necessary.

-

2D NMR (Optional but Recommended): For unequivocal assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).[6]

Workflow for NMR Analysis

Caption: NMR analysis workflow from sample preparation to final structure validation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, serving as the first checkpoint for structural identity.

Expertise & Rationale: Predicting the Mass Spectrum

For 4-Chloro-6-methyl-1H-indole (C₉H₈ClN), the primary goal is to observe the molecular ion (M⁺˙). Electron Ionization (EI) is a common technique that will not only generate the molecular ion but also induce characteristic fragmentation.[7] The most critical diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine is a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in two distinct molecular ion peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1.

Expected m/z Values:

-

Molecular Ion (M⁺˙): The monoisotopic mass (using ³⁵Cl) is 165.03. Therefore, a strong peak is expected at m/z 165.

-

Isotope Peak (M+2): A peak at m/z 167 corresponding to the ³⁷Cl isotope will be present at roughly one-third the intensity of the m/z 165 peak.

-

Key Fragments: Fragmentation of indoles often involves the loss of small molecules from the pyrrole ring or cleavage of substituents. A common fragmentation is the loss of HCN (m/z 27) from the indole core. Loss of the methyl group ([M-15]⁺) or chlorine atom ([M-35]⁺) are also plausible.

Predicted Mass Spectrometry Data

| m/z (Expected) | Assignment | Notes |

| 165 | [M]⁺˙ with ³⁵Cl | Molecular Ion |

| 167 | [M+2]⁺˙ with ³⁷Cl | Isotope Peak, ~33% intensity of M⁺˙ |

| 150 | [M-CH₃]⁺ | Loss of the methyl group |

| 130 | [M-Cl]⁺ | Loss of the chlorine atom |

| 138 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the ring |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.[4]

-

GC Separation: Inject a small volume (e.g., 1 µL) onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound (e.g., ramp from 100 °C to 250 °C). This step confirms the sample's purity.

-

MS Acquisition: Acquire mass spectra across a relevant range (e.g., m/z 40-400) as the compound elutes from the GC column.

-

Data Analysis: Analyze the mass spectrum of the corresponding GC peak. Verify the molecular ion, the characteristic 3:1 isotope pattern for chlorine, and plausible fragmentation ions.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.[8]

Expertise & Rationale: Predicting the IR Spectrum

The IR spectrum of 4-Chloro-6-methyl-1H-indole will be dominated by vibrations from the N-H bond, aromatic C-H bonds, the methyl group C-H bonds, and aromatic C=C double bonds.

Expected Absorption Bands:

-

N-H Stretch: A sharp, distinct peak in the range of 3350-3450 cm⁻¹. Its sharpness indicates a non-hydrogen-bonded N-H, typical of a solid-state or dilute solution measurement.

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

-

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) from the methyl group.

-

Aromatic C=C Stretch: Several sharp peaks in the "fingerprint region" between 1450-1600 cm⁻¹.

-

C-N Stretch: Typically found around 1200-1350 cm⁻¹.

-

C-Cl Stretch: A strong absorption in the lower frequency region, typically 700-800 cm⁻¹.

Predicted IR Data Summary

| Frequency Range (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3350 - 3450 | N-H Stretch | Medium, Sharp |

| 3050 - 3150 | Aromatic C-H Stretch | Medium |

| 2850 - 2960 | Aliphatic C-H Stretch | Medium |

| 1450 - 1600 | Aromatic C=C Stretch | Medium to Strong |

| 700 - 800 | C-Cl Stretch | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal must be acquired and automatically subtracted from the sample spectrum.

UV-Visible Spectroscopy: Probing the Electronic Structure

UV-Vis spectroscopy provides information about the conjugated π-system of the indole ring.

Expertise & Rationale: Predicting the UV-Vis Spectrum

The indole core has two characteristic absorption bands, termed the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions.[9] The position of these bands is sensitive to substitution on the benzene ring.[10][11] The electron-donating methyl group and the electron-withdrawing chloro group (which also has lone pairs that can participate in resonance) will modulate the energy of the electronic transitions. We can predict a slight bathochromic (red) shift compared to unsubstituted indole.

Expected Absorption Maxima (λₘₐₓ):

-

¹Lₐ Band: This band is typically broad and appears at a longer wavelength, expected around 270-290 nm.

-

¹Lₑ Band: This band is usually sharper and more intense, appearing at a shorter wavelength, expected around 210-230 nm.

Experimental Protocol: Solution UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).[12] Create a dilute solution (micromolar concentration) from the stock solution to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[9]

-

Data Acquisition: Fill one cuvette with the pure solvent (as a reference) and another with the sample solution. Scan a wavelength range from approximately 400 nm down to 200 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) and record their corresponding absorbance values.

Integrated Spectroscopic Analysis: A Self-Validating Framework

Caption: Integrated workflow showing how four spectroscopic techniques converge for unambiguous structural confirmation.

This integrated approach ensures trustworthiness. Mass spectrometry confirms the correct elemental composition. IR spectroscopy verifies the presence of the expected functional groups. UV-Vis confirms the electronic integrity of the indole chromophore. Finally, NMR spectroscopy provides the definitive, high-resolution map of the molecule, confirming the precise placement of the chloro and methyl substituents and distinguishing it from any other isomer. This multi-faceted validation is the hallmark of rigorous chemical science.

References

- 1. 4-Chloro-6-methyl-1H-indole - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. 1H-Indole, 4-chloro-6-Methyl- | 885521-78-8 [chemicalbook.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. rsc.org [rsc.org]

- 5. scienceopen.com [scienceopen.com]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. web.uvic.ca [web.uvic.ca]

- 8. iosrjournals.org [iosrjournals.org]

- 9. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Optical properties of 3-substituted indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05405D [pubs.rsc.org]

- 12. researchdata.edu.au [researchdata.edu.au]

1H NMR and 13C NMR data for 4-Chloro-6-methyl-1H-indole

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-Chloro-6-methyl-1H-indole

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Substituted Indoles and NMR

The indole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. The specific substitution pattern, such as in 4-Chloro-6-methyl-1H-indole, profoundly influences its biological activity and chemical properties. The chloro group, an electron-withdrawing halogen, and the methyl group, an electron-donating alkyl group, create a unique electronic distribution across the bicyclic system, making it a valuable intermediate for targeted synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular structure, including connectivity, stereochemistry, and electronic environment. For a molecule like 4-Chloro-6-methyl-1H-indole, a precise understanding of its NMR spectra is paramount for confirming its identity and purity after synthesis.

This guide will first establish the theoretical groundwork for interpreting the NMR spectra of substituted indoles. It will then present and analyze the predicted ¹H and ¹³C NMR data, followed by a detailed, field-proven protocol for acquiring high-quality NMR spectra.

Foundational Principles: Substituent Effects in Indole NMR

The chemical shifts observed in the NMR spectrum of an indole are highly sensitive to the nature and position of substituents on the ring.[1] The interpretation of the spectrum for 4-Chloro-6-methyl-1H-indole relies on understanding these substituent-induced chemical shifts (SCS).

-

Pyrrole Ring Protons (H-2, H-3): The protons on the five-membered pyrrole ring are sensitive to changes in the benzene portion. The H-2 proton is generally found further downfield than the H-3 proton due to the adjacent electron-withdrawing nitrogen atom.[2]

-

Benzene Ring Protons (H-4, H-5, H-6, H-7):

-

Chloro Group (at C-4): As an electron-withdrawing group, the chlorine atom deshields nearby protons, causing a downfield shift. Its primary influence will be on the ortho proton (H-5).

-

Methyl Group (at C-6): As an electron-donating group, the methyl group shields nearby protons, causing an upfield shift. This effect will be most pronounced on the ortho protons (H-5 and H-7).

-

-

Carbon Skeleton (¹³C): The effects on the carbon skeleton mirror those on the protons. The carbon atom directly attached to the chlorine (C-4) will experience a significant downfield shift (ipso-effect). The methyl-substituted carbon (C-6) will also be shifted downfield. Other carbons in the ring will be affected to varying degrees based on their proximity to the substituents.[3]

Below is a diagram of the 4-Chloro-6-methyl-1H-indole structure with the standard IUPAC numbering system, which will be used for all spectral assignments.

Caption: Structure of 4-Chloro-6-methyl-1H-indole with IUPAC numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on data from analogous compounds, including 6-chloro-3-methyl-1H-indole and 6-methyl-1H-indole.[4][5] The spectrum is expected to be recorded in deuterochloroform (CDCl₃) at 500 MHz.

-

N-H Proton (H-1): The indole N-H proton typically appears as a broad singlet far downfield, often between 8.0 and 8.5 ppm, due to its acidic nature and the anisotropic effect of the aromatic system.

-

Pyrrole Protons (H-2, H-3): H-2 and H-3 are part of an isolated spin system. H-2 is expected around 7.2-7.3 ppm and H-3 around 6.5-6.6 ppm. They will likely appear as triplets or doublets of doublets with a small coupling constant (J ≈ 2-3 Hz).

-

Aromatic Protons (H-5, H-7): These two protons are key reporters of the substitution pattern.

-

H-5: This proton is ortho to the deshielding chloro group and para to the shielding methyl group. The net effect is a slight downfield shift compared to unsubstituted indole. It is expected to appear as a singlet around 7.1 ppm.

-

H-7: This proton is ortho to the shielding methyl group. It is expected to appear as a singlet around 6.9 ppm. A very small meta-coupling (⁴J) between H-5 and H-7 (<1 Hz) may cause slight broadening of these singlets.

-

-

Methyl Protons (C6-CH₃): The methyl protons will appear as a sharp singlet, shielded by the aromatic ring, at approximately 2.4-2.5 ppm.

Caption: Predicted meta-coupling between H-5 and H-7.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are derived from the known spectrum of indole and established substituent chemical shift (SCS) effects for chlorine and methyl groups on an aromatic ring.[1][6] The spectrum is expected to be recorded in CDCl₃ at 125 MHz.

-

Quaternary Carbons:

-

C-3a, C-4, C-6, C-7a: These carbons bear no protons and will appear as singlets with lower intensity.

-

C-4 (Cl-substituted): The ipso-carbon attached to chlorine is expected to be significantly deshielded, appearing around 128-130 ppm.

-

C-6 (Methyl-substituted): This carbon will be shifted downfield by the methyl group to around 132-134 ppm.

-

C-3a and C-7a: These are the bridgehead carbons, expected around 126-128 ppm and 135-137 ppm, respectively.

-

-

Protonated Carbons:

-

C-2 and C-3: These carbons of the pyrrole ring are expected around 124 ppm and 102 ppm, respectively.

-

C-5 and C-7: C-5, ortho to the chlorine, is anticipated around 121 ppm. C-7, ortho to the methyl group, should appear further upfield, around 110 ppm.

-

-

Methyl Carbon: The methyl carbon will give a characteristic signal in the aliphatic region, around 21-22 ppm.

Summary of Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 4-Chloro-6-methyl-1H-indole.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 8.15 | br s | - | H-1 (N-H) |

| ~ 7.25 | t | J ≈ 2.8 | H-2 |

| ~ 7.10 | s | - | H-5 |

| ~ 6.95 | s | - | H-7 |

| ~ 6.55 | dd | J ≈ 2.0, 3.0 | H-3 |

| ~ 2.45 | s | - | C6-CH ₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 136.5 | C-7a |

| ~ 133.0 | C-6 |

| ~ 129.5 | C-4 |

| ~ 127.0 | C-3a |

| ~ 124.5 | C-2 |

| ~ 121.0 | C-5 |

| ~ 110.0 | C-7 |

| ~ 102.5 | C-3 |

| ~ 21.5 | C H₃ |

Experimental Protocol for NMR Data Acquisition

This section outlines a robust, self-validating protocol for acquiring high-quality NMR data for 4-Chloro-6-methyl-1H-indole.

Objective: To obtain high-resolution ¹H and ¹³C{¹H} NMR spectra for unambiguous structural confirmation.

Materials & Equipment:

-

4-Chloro-6-methyl-1H-indole sample (5-10 mg for ¹H, 15-25 mg for ¹³C)

-

Deuterochloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

5 mm NMR tubes (high precision)

-

500 MHz (or higher) NMR spectrometer

-

Standard laboratory glassware (vials, pipettes)

Methodology:

-

Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ (containing TMS) to the vial. c. Gently sonicate or vortex the vial for 30 seconds to ensure complete dissolution. d. Transfer the solution into a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred. e. Cap the NMR tube securely.

-

Spectrometer Setup & Shimming: a. Insert the sample into the spectrometer's autosampler or manual probe. b. Load standard spectrometer shim settings for the CDCl₃ solvent. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Perform automated or manual shimming to optimize the magnetic field homogeneity. A narrow and symmetrical lock signal indicates good shimming.

-

¹H NMR Spectrum Acquisition: a. Experiment: Standard 1D proton (zg30 pulse program). b. Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm). c. Transmitter Offset: Centered on the aromatic/amide region (~6-7 ppm). d. Acquisition Time (AQ): ≥ 2.5 seconds. e. Relaxation Delay (D1): 2-5 seconds. A longer delay ensures quantitative integration if needed. f. Number of Scans (NS): 8 to 16 scans. g. Pulse Angle: 30 degrees (for faster acquisition) or 90 degrees (for maximum signal). h. Acquire the spectrum.

-

¹³C{¹H} NMR Spectrum Acquisition: a. Experiment: Standard 1D carbon with proton decoupling (zgpg30). b. Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm). c. Transmitter Offset: Centered on the spectrum (~115 ppm). d. Acquisition Time (AQ): ≥ 1.0 second. e. Relaxation Delay (D1): 2 seconds. f. Number of Scans (NS): 1024 to 4096 scans, depending on sample concentration. Quaternary carbons require more scans. g. Pulse Angle: 30 degrees. h. Acquire the spectrum.

-

Data Processing: a. Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to improve the signal-to-noise ratio. b. Perform a Fourier Transform. c. Phase the spectra manually to obtain a flat baseline. d. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. Alternatively, reference the residual CHCl₃ signal to 7.26 ppm (¹H) and the CDCl₃ triplet to 77.16 ppm (¹³C).[7] e. Integrate the signals in the ¹H spectrum and pick peaks for both spectra.

Conclusion

This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR analysis of 4-Chloro-6-methyl-1H-indole. By leveraging established principles of substituent effects and data from related structures, we have presented a reliable set of expected spectral data. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring that researchers can confidently verify the structure of this important synthetic intermediate. This synthesis of predictive analysis and practical methodology embodies the principles of expertise and trustworthiness required for advanced chemical research.

References

- Gribble, G. W. (1990). The 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 28(5), 475-488.

-

YouTube. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

-

Juen, M. A., et al. (2016). Excited States of Nucleic Acids Probed by Proton Relaxation Dispersion NMR Spectroscopy. Angewandte Chemie International Edition, Supporting Information. [Link]

-

Royal Society of Chemistry. (2011). Supporting information for an article on methylation of indoles. [Link]

-

Jardine, R. V., & Brown, R. K. (1963). Determination of α or β substitution of the indole nucleus by nuclear magnetic resonance. Canadian Journal of Chemistry, 41(8), 2067-2072. [Link]

-

Münster-Müller, S., et al. (2024). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. ResearchGate. [Link]

-

Pereira, M. M. A., et al. (2011). 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 16(12), 10074-10099. [Link]

-

Yıldırım, S., et al. (2008). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(5), 658-665. [Link]

-

Farkas, Ö., et al. (2006). Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles. New Journal of Chemistry, 30(8), 1224-1232. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0000466). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391). [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2025). Journal of Medicinal Chemistry. [Link]

-

Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR Studies of Indole. Heterocycles, 27(2), 431-436. [Link]

-

Navarro, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 758-766. [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Indole at BMRB. [Link]

-

PubChem. (n.d.). 1H-Indole, 6-methyl-. [Link]

Sources

- 1. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. rsc.org [rsc.org]

- 5. 1H-Indole, 6-methyl- | C9H9N | CID 137928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse000097 Indole at BMRB [bmrb.io]

- 7. scs.illinois.edu [scs.illinois.edu]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of a multitude of natural products and synthetic compounds with significant biological activities. Its unique electronic properties and the ability to participate in various chemical interactions make it a cornerstone in the field of drug discovery and development. From the neurotransmitter serotonin to potent anti-cancer agents, the versatility of the indole ring system has led to its incorporation into a wide array of therapeutic agents. The strategic substitution on the indole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. This guide focuses on a specific substituted indole, 4-Chloro-6-methyl-1H-indole, providing a detailed overview of its physical and chemical characteristics to support its application in research and drug development.

Core Molecular Attributes of 4-Chloro-6-methyl-1H-indole

4-Chloro-6-methyl-1H-indole is a disubstituted indole derivative with the chemical formula C₉H₈ClN. The presence of a chlorine atom at the 4-position and a methyl group at the 6-position of the indole ring introduces specific electronic and steric features that influence its reactivity and potential biological interactions.

| Property | Value | Source |

| CAS Number | 885521-78-8 | [1] |

| Molecular Formula | C₉H₈ClN | [2] |

| Molecular Weight | 165.62 g/mol |

Physical Properties

Detailed experimental data on the physical properties of 4-Chloro-6-methyl-1H-indole, such as melting point, boiling point, and solubility, are not extensively reported in publicly available literature. Chemical supplier databases list the compound but often do not provide this specific information. For researchers, the initial characterization of a newly synthesized or acquired batch of this compound would necessitate the experimental determination of these fundamental properties.

General Expectations for Substituted Indoles:

-

Appearance: Substituted indoles are typically crystalline solids at room temperature.

-

Solubility: They generally exhibit poor solubility in water but are soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The specific solubility profile of 4-Chloro-6-methyl-1H-indole would need to be determined empirically.

Chemical Properties and Reactivity

The chemical behavior of 4-Chloro-6-methyl-1H-indole is governed by the electron-rich nature of the indole ring, modified by the electronic effects of the chloro and methyl substituents.

Electrophilic Aromatic Substitution: A Modified Landscape

The indole nucleus is highly reactive towards electrophiles, with the C3 position being the most nucleophilic and the primary site of attack. However, in the case of 4-Chloro-6-methyl-1H-indole, the substituents on the benzene ring modulate this reactivity.

-

The Role of the Chloro Group: The chlorine atom at the 4-position is an electron-withdrawing group via induction but a weak deactivator in electrophilic aromatic substitution due to the counteracting electron-donating effect of its lone pairs through resonance. It will direct incoming electrophiles to the ortho and para positions relative to itself.

-

The Role of the Methyl Group: The methyl group at the 6-position is an electron-donating group through hyperconjugation, thus activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.

The interplay of these two substituents will determine the regioselectivity of electrophilic substitution reactions. The most likely positions for electrophilic attack on the benzene ring would be C5 and C7. The inherent high reactivity of the C3 position of the pyrrole ring is expected to remain a primary site for many electrophilic reactions.

A generalized workflow for predicting the outcome of an electrophilic substitution on a substituted indole is depicted below:

Caption: Workflow for assessing electrophilic substitution on 4-Chloro-6-methyl-1H-indole.

N-H Acidity and Alkylation

The N-H proton of the indole ring is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. This anion is a potent nucleophile and can readily undergo alkylation, acylation, or other reactions at the nitrogen atom.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is a critical tool for the structural elucidation of indole derivatives. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ would be:

-

N-H Proton: A broad singlet typically appearing downfield (> 8.0 ppm).

-

Aromatic Protons:

-

H2 and H3 (Pyrrole Ring): These protons would appear as multiplets or doublets of doublets in the range of 6.5-7.5 ppm. The C2 proton is generally more downfield than the C3 proton.

-

H5 and H7 (Benzene Ring): These would likely appear as singlets or narrow doublets in the aromatic region (around 7.0-7.6 ppm), with their exact shifts influenced by the adjacent chloro and methyl groups.

-

-

Methyl Protons: A sharp singlet corresponding to the three protons of the methyl group at C6, expected to be in the range of 2.3-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum provides information on the carbon framework of the molecule. The expected chemical shifts (in ppm) would be:

-

Pyrrole Ring Carbons: C2 and C3 would be expected in the range of 100-130 ppm. C3a and C7a (the bridgehead carbons) would appear further downfield, typically between 125-140 ppm.

-

Benzene Ring Carbons: The six carbons of the benzene ring would resonate in the aromatic region (110-140 ppm). The carbons directly attached to the chlorine (C4) and the methyl group (C6) would have their chemical shifts significantly influenced by these substituents.

-

Methyl Carbon: The carbon of the methyl group at C6 would appear upfield, typically in the range of 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is useful for identifying key functional groups.

-

N-H Stretch: A sharp to moderately broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: This vibration typically appears in the 1200-1350 cm⁻¹ range.

-

C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak at m/z 165, corresponding to the molecular weight of 4-Chloro-6-methyl-1H-indole.

-

Isotope Peak (M+2): Due to the presence of chlorine, an isotope peak at m/z 167 with an intensity of approximately one-third of the M⁺ peak is expected, reflecting the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways for indoles involve the loss of small molecules like HCN or cleavage of substituents. For 4-Chloro-6-methyl-1H-indole, fragmentation could involve the loss of a methyl radical (M-15) or a chlorine atom (M-35).

Experimental Protocols: A General Framework for Characterization

For any researcher working with 4-Chloro-6-methyl-1H-indole, the following general protocols for its characterization are recommended.

Protocol for Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-6-methyl-1H-indole in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 300 MHz. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same sample. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol for Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

-

Sample Preparation (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Spectrum Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol for Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the fragmentation pattern to confirm the structure.

Conclusion

4-Chloro-6-methyl-1H-indole represents a valuable building block for medicinal chemistry and materials science. While specific experimental data on its physical properties are not widely published, this guide provides a comprehensive overview of its core attributes and predicted chemical and spectroscopic characteristics based on the well-established principles of indole chemistry. The provided general experimental protocols offer a solid foundation for researchers to characterize this compound and explore its potential in various applications. Further experimental investigation is necessary to fully elucidate the specific properties of this intriguing molecule.

References

Note: As specific peer-reviewed articles detailing the synthesis and full characterization of 4-Chloro-6-methyl-1H-indole were not found during the search, this reference list is based on the information available from chemical suppliers and general chemical databases. Researchers are encouraged to perform their own experimental validation.

Sources

Crystal structure analysis of 4-Chloro-6-methyl-1H-indole

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive compounds and pharmaceuticals.[1] Understanding the precise three-dimensional arrangement of atoms within substituted indoles is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 4-Chloro-6-methyl-1H-indole, a halogenated indole derivative with potential applications in drug discovery. We will delve into the causality behind experimental choices, from synthesis and crystallization to X-ray diffraction and structural elucidation, offering field-proven insights for researchers in the pharmaceutical and chemical sciences.

Introduction: The Significance of the Indole Moiety

Indole and its derivatives are of immense interest due to their wide-ranging biological activities.[1] They are integral to the structure of essential amino acids like tryptophan and are found in a vast array of natural products and synthetic drugs with anticancer, antiviral, and antipsychotic properties.[1] The substitution pattern on the indole ring, including the introduction of halogens and alkyl groups, can significantly modulate a compound's physicochemical properties and its interaction with biological targets.[2][3]

The specific compound, 4-Chloro-6-methyl-1H-indole, presents an interesting case for structural analysis. The presence of a chloro group at the 4-position and a methyl group at the 6-position is anticipated to influence its electronic distribution, lipophilicity, and potential for intermolecular interactions within a crystal lattice. A definitive crystal structure would provide invaluable data on bond lengths, bond angles, and the supramolecular assembly, which are crucial for computational modeling and understanding its potential as a synthetic building block in drug development.[2]

Experimental Rationale and Workflow

The successful elucidation of a crystal structure is not a matter of chance but the result of a systematic and well-considered experimental workflow. The journey from a powdered compound to a refined crystal structure involves three critical stages: synthesis and purification, single-crystal growth, and X-ray diffraction analysis.

Figure 1: A generalized workflow for the crystal structure analysis of a small organic molecule.

Synthesis and Purification of 4-Chloro-6-methyl-1H-indole

A plausible synthetic route for 4-chloro-6-methyl-1H-indole would involve a multi-step process, likely starting from a substituted nitro-toluene derivative, and employing a classic indole synthesis methodology like the Bartoli indole synthesis.

Proposed Synthetic Protocol:

-

Nitration of 3-Chloro-5-methylaniline: To a solution of 3-chloro-5-methylaniline in a suitable solvent, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature to yield the corresponding nitro derivative.

-

Bartoli Indole Synthesis: The purified nitro-aromatic precursor is then subjected to the Bartoli reaction.[4] This involves reacting the nitro compound with an excess of vinylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.[4] The Grignard reagent adds to the nitro group, and subsequent rearrangement and cyclization afford the indole ring system.[4]

-

Purification: The crude product is purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-Chloro-6-methyl-1H-indole. The purity should be confirmed by NMR spectroscopy and mass spectrometry.

Single-Crystal Growth: The Art and Science

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis.[5][6] The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered, crystalline form.[6]

Recommended Crystallization Techniques:

Several methods can be employed to grow single crystals of organic compounds.[7][8][9] For a compound like 4-Chloro-6-methyl-1H-indole, the following techniques are recommended for initial screening:

-

Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks.[5] The choice of solvent is critical and can influence crystal packing and quality.[5]

-

Vapor Diffusion: This technique is highly effective for small quantities of material.[5] A concentrated solution of the compound in a relatively low-boiling point solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting slow crystallization.[6]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or even further in a refrigerator or freezer. The decrease in temperature reduces the solubility, leading to crystal growth.[8]

Detailed Protocol for Vapor Diffusion:

-

Solvent Selection: Screen for a solvent that readily dissolves 4-Chloro-6-methyl-1H-indole (e.g., dichloromethane, acetone, or ethyl acetate). Also, identify an anti-solvent in which the compound is poorly soluble but miscible with the primary solvent (e.g., hexanes, pentane, or diethyl ether).

-

Preparation of the Solution: In a small, clean vial (e.g., 2 mL), dissolve 5-10 mg of purified 4-Chloro-6-methyl-1H-indole in a minimal amount of the chosen solvent.

-

Setting up the Crystallization Chamber: Place the small vial inside a larger vial or beaker (e.g., 20 mL). Carefully add the anti-solvent to the larger container, ensuring it does not splash into the smaller vial.

-

Sealing and Incubation: Seal the larger container tightly and leave it undisturbed in a location with a stable temperature and free from vibrations.

-

Monitoring: Monitor the setup daily for the formation of single crystals. This process can take anywhere from a few days to several weeks.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.

Data Collection and Processing:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[10] It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Data Reduction: The collected diffraction data are processed to determine the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group (the symmetry of the crystal).[11] The intensities of the reflections are also integrated.

Structure Solution and Refinement:

-

Structure Solution: The processed data are used to solve the phase problem and generate an initial model of the crystal structure.

-

Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[12] This process yields precise atomic coordinates, bond lengths, bond angles, and thermal parameters for each atom.

Expected Structural Features of 4-Chloro-6-methyl-1H-indole

While the actual crystal structure needs to be determined experimentally, we can anticipate some key features based on the known structures of other indole derivatives.[3]

Figure 2: Molecular structure of 4-Chloro-6-methyl-1H-indole.

Anticipated Crystallographic Data:

The following table presents a hypothetical summary of the kind of crystallographic data that would be obtained from a successful analysis.

| Parameter | Expected Value/Range |

| Chemical Formula | C₉H₈ClN |

| Formula Weight | 165.62 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 (for monoclinic) |

| Volume (ų) | 1000-1500 |

| Z (molecules per unit cell) | 4 or 8 |

| Density (calculated) | 1.3-1.5 g/cm³ |

| R-factor | < 0.05 |

Molecular Geometry and Intermolecular Interactions:

The refined structure would provide precise measurements of all bond lengths and angles within the molecule. Of particular interest would be the C-Cl and C-N bond lengths, as well as the planarity of the indole ring system.

Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. Given the presence of the N-H group, it is highly probable that the crystal structure will feature hydrogen bonding, potentially forming dimers or extended chains.[3][10] Halogen bonding involving the chlorine atom is also a possibility that could influence the supramolecular architecture.

Conclusion and Future Perspectives

This technical guide has outlined a comprehensive and robust methodology for the synthesis, crystallization, and crystal structure analysis of 4-Chloro-6-methyl-1H-indole. The successful elucidation of this structure would provide critical data for understanding its chemical properties and would be a valuable contribution to the field of medicinal chemistry. The detailed structural information would enable more accurate in silico modeling for drug design and could guide the synthesis of novel indole derivatives with enhanced biological activity.

References

- Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC - NIH.

- Briseno, A. L. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU.

- University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry.

- (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.

- (2020, December 12). How to Grow Single Crystals | Organic Chemistry [Video]. YouTube.

- (n.d.). Synthesis and structural analysis of novel indole derivatives by XRD, spectroscopic and DFT studies. ResearchGate.

- (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI.

- (2023, August 15). Buy 4-Chloro-1H-indole-6-carboxylic acid | 885520-25-2. Smolecule.

- (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC - NIH.

- (n.d.). Biomedical Importance of Indoles. PMC - NIH.

- (n.d.). A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications.

- (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole. PMC - NIH.

Sources

- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 4-Chloro-1H-indole-6-carboxylic acid | 885520-25-2 [smolecule.com]

- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 8. How To [chem.rochester.edu]